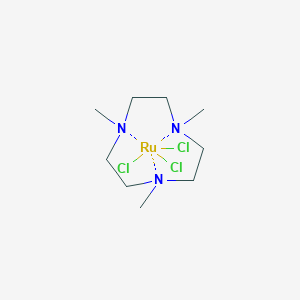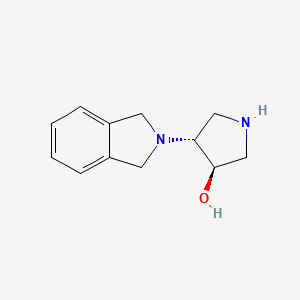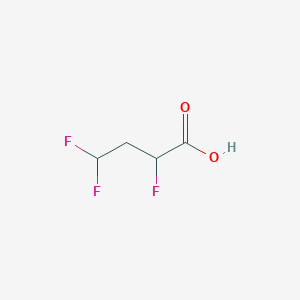
2,4,4-Trifluorbutansäure
Übersicht
Beschreibung
2,4,4-Trifluorobutanoic acid, also known as 4,4,4-Trifluorobutyric acid, is a colorless low melting solid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 2,4,4-Trifluorobutanoic acid involves the alkylation of a chiral nucleophilic equivalent with CF3–CH2–I . This method has been specifically developed for large-scale preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .
Molecular Structure Analysis
The molecular formula of 2,4,4-Trifluorobutanoic acid is C4H5F3O2 . Its average mass is 142.077 Da and its monoisotopic mass is 142.024170 Da .
Physical And Chemical Properties Analysis
2,4,4-Trifluorobutanoic acid is a colorless low melting solid . Its molecular formula is C4H5F3O2 , and it has an average mass of 142.077 Da and a monoisotopic mass of 142.024170 Da .
Wirkmechanismus
The mechanism of action of 2,4,4-Trifluorobutanoic acid is not entirely understood. However, it is believed that the compound acts as an acid catalyst in the reaction of organic compounds. Additionally, it is believed that 2,4,4-Trifluorobutanoic acid may act as a proton donor, which facilitates the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4,4-Trifluorobutanoic acid are not well understood. However, it is believed that the compound may act as an acid catalyst in the reaction of organic compounds, which could lead to the formation of new bonds between molecules. Additionally, 2,4,4-Trifluorobutanoic acid may act as a proton donor, which could lead to the formation of new chemical bonds.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,4-Trifluorobutanoic acid has several advantages and limitations for lab experiments. One of the main advantages of using 2,4,4-Trifluorobutanoic acid is its low boiling point, which makes it easier to work with in the laboratory. Additionally, 2,4,4-Trifluorobutanoic acid is relatively non-toxic and is readily available from chemical suppliers. However, 2,4,4-Trifluorobutanoic acid is highly corrosive and can cause skin and eye irritation, so it is important to use protective equipment when working with the compound. Additionally, 2,4,4-Trifluorobutanoic acid is a colorless liquid, so it can be difficult to detect in a laboratory setting.
Zukünftige Richtungen
There are several potential future directions for the use of 2,4,4-Trifluorobutanoic acid in scientific research. One potential future direction is the use of 2,4,4-Trifluorobutanoic acid in the synthesis of pharmaceuticals and other organic compounds. Additionally, 2,4,4-Trifluorobutanoic acid could be used as a reagent in the synthesis of organometallic compounds and organosilicon compounds. Additionally, 2,4,4-Trifluorobutanoic acid could be used as a catalyst in the production of fluorinated compounds. Finally, 2,4,4-Trifluorobutanoic acid could be used as a solvent in the production of polymers.
Wissenschaftliche Forschungsanwendungen
2,4,4-Trifluorbutansäure: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen:
Organische Synthese
This compound dient als wichtiges Ausgangsmaterial und Zwischenprodukt in der organischen Synthese. Seine einzigartigen Eigenschaften machen es wertvoll für die Konstruktion komplexer Molekülstrukturen, die in verschiedenen chemischen Produkten verwendet werden .
Pharmazeutika
In der pharmazeutischen Industrie wird this compound zur Synthese fluorierter maßgeschneiderter Aminosäuren (AAs) eingesetzt. Diese AAs sind entscheidend für die pharmazeutische Entdeckung aufgrund ihres Potenzials in der Medikamentenentwicklung .
Arzneimittelentwicklung
Die Derivate der Verbindung, insbesondere enantiomerenreine Derivate der 2-Amino-4,4,4-trifluorbutansäure, sind als Bioisostere des Leucin-Moleküls in der Arzneimittelentwicklung sehr gefragt. Diese Anwendung ist entscheidend für die Entwicklung neuer und effektiver Medikamente .
Asymmetrische Synthese
Eine praktische Anwendung von this compound ist die asymmetrische Synthese seines enantiomerenreinen N-Fmoc-Derivats. Dieser Prozess ist bedeutsam für die großtechnische Produktion der Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Safety and Hazards
2,4,4-Trifluorobutanoic acid is classified as dangerous. It may cause serious eye irritation and damage, severe skin burns, and eye damage. It may also be corrosive to metals . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. It should be stored in a corrosive resistant container with a resistant inner liner, and locked up .
Biochemische Analyse
Biochemical Properties
2,4,4-Trifluorobutanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme glycine Schiff base, forming a complex with nickel (II) ions. This interaction is essential for the synthesis of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which are in high demand as bioisosteres of leucine moiety in drug design . The presence of fluorine atoms in 2,4,4-Trifluorobutanoic acid enhances its metabolic stability and bioactivity, making it a valuable compound in biochemical research.
Cellular Effects
2,4,4-Trifluorobutanoic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in protein conformation and function, impacting cellular activities. For instance, the incorporation of 2,4,4-Trifluorobutanoic acid into cellular proteins can mimic the structure of natural amino acids, thereby altering protein function and stability . Additionally, the compound’s fluorinated nature can influence cellular uptake and distribution, affecting overall cell function.
Molecular Mechanism
The molecular mechanism of 2,4,4-Trifluorobutanoic acid involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, the interaction with glycine Schiff base and nickel (II) ions facilitates the synthesis of fluorinated amino acid derivatives . This binding interaction is crucial for the compound’s role in biochemical reactions. Furthermore, 2,4,4-Trifluorobutanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,4-Trifluorobutanoic acid can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that 2,4,4-Trifluorobutanoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to 2,4,4-Trifluorobutanoic acid can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of 2,4,4-Trifluorobutanoic acid vary with different dosages in animal models. At lower doses, the compound can enhance metabolic stability and bioactivity without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed. Studies have shown that high doses of 2,4,4-Trifluorobutanoic acid can lead to cellular toxicity and metabolic disturbances . It is crucial to determine the appropriate dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
2,4,4-Trifluorobutanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, the compound can be incorporated into metabolic pathways involving amino acid synthesis and degradation . The presence of fluorine atoms can influence metabolic flux and metabolite levels, affecting overall metabolic activity. Understanding the metabolic pathways of 2,4,4-Trifluorobutanoic acid is essential for elucidating its role in biochemical reactions.
Transport and Distribution
The transport and distribution of 2,4,4-Trifluorobutanoic acid within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, specific transporters may recognize the fluorinated structure of 2,4,4-Trifluorobutanoic acid, allowing efficient transport across cellular membranes . Additionally, the compound’s distribution within tissues can influence its localization and accumulation, impacting its overall activity.
Subcellular Localization
The subcellular localization of 2,4,4-Trifluorobutanoic acid is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2,4,4-Trifluorobutanoic acid may be localized to the mitochondria, where it can influence mitochondrial function and metabolism . Understanding the subcellular localization of 2,4,4-Trifluorobutanoic acid is crucial for elucidating its role in cellular processes.
Eigenschaften
IUPAC Name |
2,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c5-2(4(8)9)1-3(6)7/h2-3H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZJIHGUQXOGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



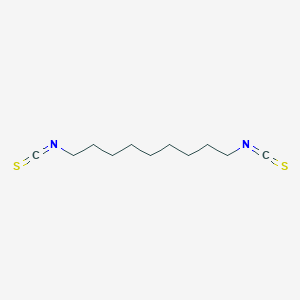
![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)
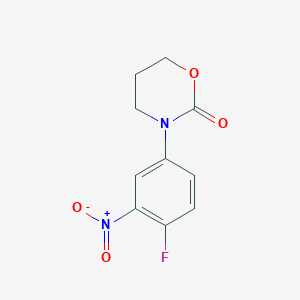
![4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1485052.png)
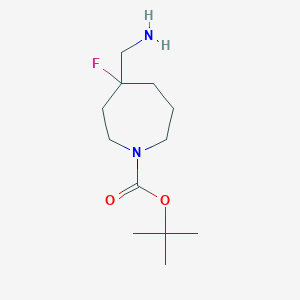
![4-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1485059.png)
![3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485060.png)
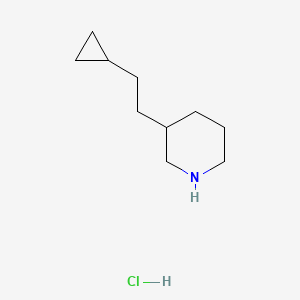
![4-[(4-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1485062.png)
![6-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1485064.png)
